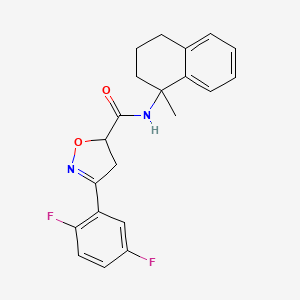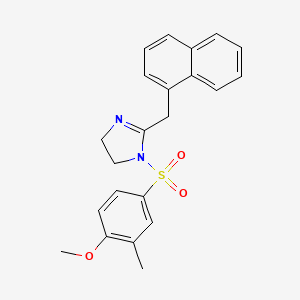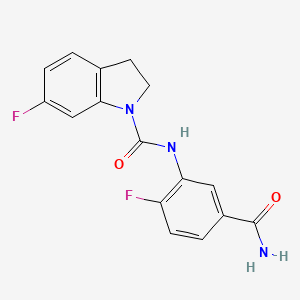![molecular formula C24H27NO3S B7431476 N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7431476.png)
N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide, also known as CCSB, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases and other enzymes involved in signaling pathways. This compound has been shown to inhibit the activity of several protein kinases, including Akt, mTOR, and IKKβ. It has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of intracellular proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to inhibit cell proliferation and migration, which are important processes in cancer progression. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide is its specificity for certain signaling pathways and enzymes. This allows researchers to study the effects of inhibiting specific pathways or enzymes on cellular processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide. One area of research is the development of more potent and selective inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, the potential therapeutic applications of this compound in autoimmune disorders and other diseases should be further explored.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide involves several steps. The starting material is 3-(2-methylphenyl)cyclobutanone, which is converted to 3-(2-methylphenyl)cyclobutanecarboxylic acid. The acid is then converted to the corresponding acid chloride, which is reacted with N-cyclopropyl-4-cyclopropylsulfonylaniline to yield this compound. The overall yield of the synthesis is approximately 20%.
Applications De Recherche Scientifique
N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the activity of several signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders.
Propriétés
IUPAC Name |
N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-16-4-2-3-5-23(16)18-14-20(15-18)25(19-8-9-19)24(26)17-6-10-21(11-7-17)29(27,28)22-12-13-22/h2-7,10-11,18-20,22H,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTDNGFHJNBEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide](/img/structure/B7431401.png)

![N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7431411.png)

![4-bromo-N-[2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methoxybenzenesulfonamide](/img/structure/B7431421.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-(1,3-thiazol-4-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431453.png)
![N-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431461.png)
![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431466.png)

![6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431509.png)

